

An In-Depth Technical Guide to the Chemical Properties of Azido-PEG4-azide

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Compound of Interest

Compound Name: Azido-PEG4-azide

Cat. No.: B023588

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Introduction

Azido-PEG4-azide, also known by its systematic name 1,11-diazido-3,6,9-trioxaundecane, is a homobifunctional crosslinker that has become an invaluable tool in the fields of bioconjugation, drug delivery, and proteomics. Its structure features a hydrophilic tetraethylene glycol (PEG) spacer flanked by two terminal azide groups. This symmetrical design allows for the straightforward linkage of two molecular entities, or the creation of dimeric constructs. The azide functionalities are particularly noteworthy for their participation in highly efficient and bioorthogonal "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), as well as the Staudinger ligation.

The PEGylated nature of this linker imparts favorable physicochemical properties, such as increased aqueous solubility and reduced immunogenicity of the resulting conjugates. These characteristics are highly desirable in the development of therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties of **Azido-PEG4-azide**, including its physical and chemical characteristics, reactivity, and detailed experimental protocols for its application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Azido-PEG4-azide** is presented in the table below. This data has been compiled from various chemical suppliers and databases.

Property	Value	References
Systematic Name	1,11-diazido-3,6,9-trioxaundecane	[1][2]
Synonyms	Azido-PEG3-azide, Bis-PEG3-Azide	[3]
CAS Number	101187-39-7	[1][3]
Molecular Formula	C ₈ H ₁₆ N ₆ O ₃	[1][3]
Molecular Weight	244.25 g/mol	[1][3]
Appearance	Liquid	[3]
Density	1.170 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.470	[3]
Boiling Point	163-196 °C at 760 mmHg	[3]
Storage Conditions	-20°C, under inert gas (e.g., Nitrogen), desiccated, protected from light	[2]

Reactivity and Applications

The utility of **Azido-PEG4-azide** stems from the versatile reactivity of its terminal azide groups. These groups can undergo highly specific and efficient covalent bond formation with complementary functional groups, making this linker a staple in the construction of complex biomolecular architectures.

Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. **Azido-PEG4-azide** is a prime substrate for two major types of click reactions:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This reaction involves the formation of a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species. CuAAC is known for its exceptionally fast reaction rates and high yields.
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** This is a copper-free click reaction that occurs between an azide and a strained cyclooctyne (e.g., DBCO, BCN). The reaction is driven by the release of ring strain in the cyclooctyne, making it highly biocompatible and suitable for use in living systems.

Staudinger Ligation

The azide groups of **Azido-PEG4-azide** can also react with phosphines, such as triarylphosphines, in a reaction known as the Staudinger ligation. This reaction proceeds under mild, aqueous conditions and results in the formation of a stable amide bond, providing another bioorthogonal strategy for conjugation.

Applications in PROTAC Synthesis

A significant application of **Azido-PEG4-azide** is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The flexible and hydrophilic PEG linker of **Azido-PEG4-azide** is crucial for spanning the distance between the target protein and the E3 ligase, thereby facilitating the formation of a productive ternary complex.

Experimental Protocols

The following are detailed methodologies for key experiments involving **Azido-PEG4-azide**.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to **Azido-PEG4-azide**.

Materials:

- **Azido-PEG4-azide**
- Alkyne-functionalized molecule
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
- Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Degassed solvents

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Azido-PEG4-azide** (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water).
 - Prepare a stock solution of the alkyne-functionalized molecule (e.g., 10 mM) in a compatible solvent.
 - Prepare a stock solution of CuSO_4 (e.g., 20 mM) in water.
 - Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM) in water immediately before use.
 - Prepare a stock solution of the copper ligand (THPTA or TBTA) (e.g., 100 mM) in water or DMSO.
- Reaction Setup:
 - In a reaction vessel, combine the alkyne-functionalized molecule (1 equivalent) and **Azido-PEG4-azide** (1.1-1.5 equivalents).

- Add the reaction buffer to achieve the desired final concentration (typically 1-10 mM).
- Catalyst Premix:
 - In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio. Allow the mixture to stand for 2-3 minutes.
- Reaction Initiation:
 - Add the catalyst premix to the reaction mixture containing the alkyne and azide.
 - Immediately add the freshly prepared sodium ascorbate solution to initiate the reaction.
- Incubation:
 - Gently mix the reaction and incubate at room temperature for 1-4 hours. The progress of the reaction can be monitored by techniques such as LC-MS or TLC.
- Purification:
 - Purify the resulting conjugate from excess reagents and catalyst using an appropriate method, such as size-exclusion chromatography (desalting column) or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free conjugation of a strained cyclooctyne-containing molecule to **Azido-PEG4-azide**.

Materials:

- **Azido-PEG4-azide**
- Strained cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-modified)
- Reaction buffer (e.g., PBS, pH 7.4)

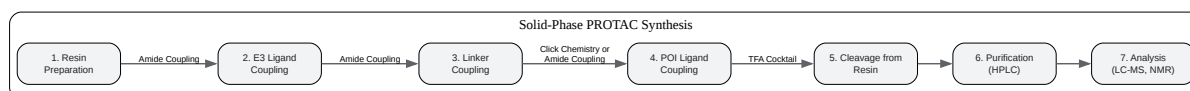
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Azido-PEG4-azide** (e.g., 10 mM) in a suitable solvent.
 - Prepare a stock solution of the strained cyclooctyne-functionalized molecule in a compatible solvent.
- Reaction Setup:
 - In a reaction vessel, combine the strained cyclooctyne-functionalized molecule (1 equivalent) and **Azido-PEG4-azide** (1.1-1.5 equivalents) in the reaction buffer.
- Incubation:
 - Gently mix the reaction components and incubate at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the substrates.
- Monitoring and Purification:
 - Monitor the reaction progress by LC-MS or HPLC.
 - Once the reaction is complete, purify the conjugate using a suitable method such as preparative HPLC or size-exclusion chromatography.

Mandatory Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the solid-phase synthesis of a PROTAC, where a linker such as **Azido-PEG4-azide** can be utilized.



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Caption: A general workflow for solid-phase PROTAC synthesis.

Click Chemistry Reactions of Azido-PEG4-azide

This diagram illustrates the two primary click chemistry reactions of **Azido-PEG4-azide**.

Caption: CuAAC and SPAAC reactions of **Azido-PEG4-azide**.

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